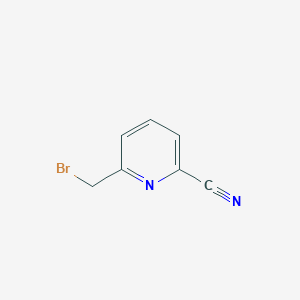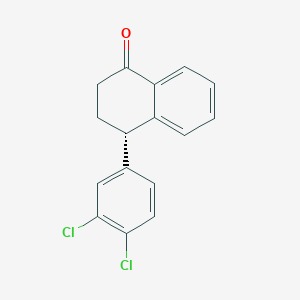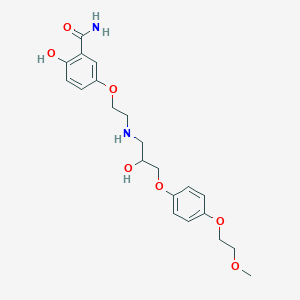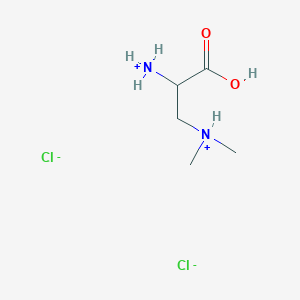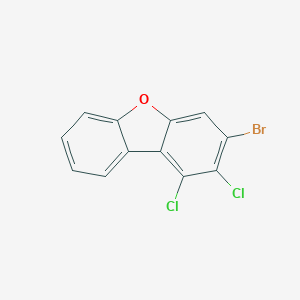
Dibenzofuran, bromodichloro-
描述
Dibenzofuran, bromodichloro- is a halogenated derivative of dibenzofuran, an aromatic heterocyclic organic compound. Dibenzofuran itself is a tricyclic system resulting from the fusion of a benzofuran and a benzene ring. The bromodichloro- derivative introduces bromine and chlorine atoms into the dibenzofuran structure, which can significantly alter its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, bromodichloro- typically involves the halogenation of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions where dibenzofuran is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and a catalyst like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of halogenated dibenzofurans, including dibenzofuran, bromodichloro-, often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Types of Reactions:
Oxidation: Dibenzofuran, bromodichloro- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, potentially reverting the compound back to dibenzofuran or partially dehalogenated derivatives.
Substitution: Halogen atoms in dibenzofuran, bromodichloro- can be substituted by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dibenzofuran or partially dehalogenated derivatives.
Substitution: Hydroxylated or aminated dibenzofuran derivatives.
科学研究应用
Dibenzofuran, bromodichloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Halogenated dibenzofurans are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of halogenated dibenzofurans explores their potential as therapeutic agents.
Industry: Dibenzofuran derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of dibenzofuran, bromodichloro- involves its interaction with biological molecules through its halogen atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the halogenation.
相似化合物的比较
Dibenzofuran: The parent compound without halogenation.
Dibenzofuran, dichloro-: A derivative with two chlorine atoms.
Dibenzofuran, dibromo-: A derivative with two bromine atoms.
Comparison:
Reactivity: Dibenzofuran, bromodichloro- is more reactive than dibenzofuran due to the presence of halogen atoms, which can participate in various chemical reactions.
Biological Activity:
Industrial Use: Halogenated dibenzofurans have specialized uses in industry due to their unique chemical properties, such as increased stability and reactivity.
Dibenzofuran, bromodichloro- stands out due to its specific halogenation pattern, which imparts unique chemical and biological properties compared to other dibenzofuran derivatives.
属性
IUPAC Name |
3-bromo-1,2-dichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPMASPRORBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147962 | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107227-60-1 | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


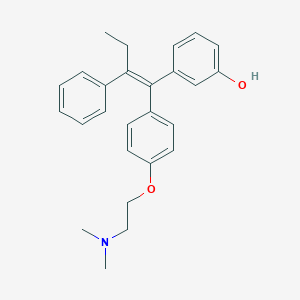
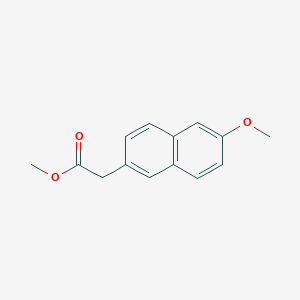

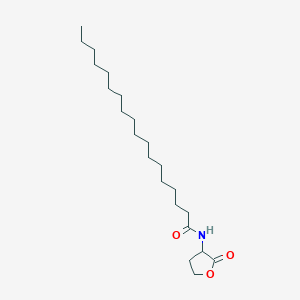
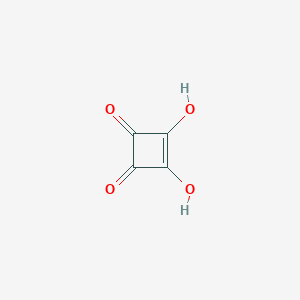
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
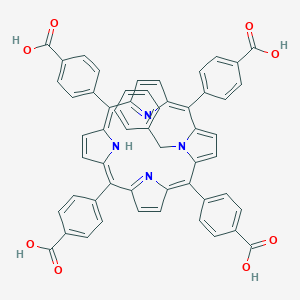
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
